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Boc-E-FMK

Cat. No.: B1574899
M. Wt: 277.2924
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Background and Discovery of Boc-E-FMK as a Research Compound

The broader class of peptidyl fluoromethyl ketones (FMKs), to which this compound belongs, was first reported in 1985. citeab.com These compounds quickly gained prominence over their chloromethyl ketone (CMK) counterparts due to their comparatively lower reactivity towards nucleophiles, which translates to improved specificity and reduced off-target effects in biological systems. citeab.com this compound was designed as a specific member of this class, engineered to target and inhibit the activity of caspases, thereby becoming an indispensable tool for studying cell death and inflammatory pathways.

The Role of this compound in Advancing Caspase Biology

Caspases are a family of cysteine-dependent aspartate-directed endoproteases that play essential roles in maintaining cellular homeostasis. nih.govnih.gov They are primarily involved in programmed cell death pathways, including apoptosis, pyroptosis, and necroptosis, as well as in various inflammatory processes. nih.govnih.gov

This compound is characterized as a cell-permeable, irreversible, and broad-spectrum caspase inhibitor. transcriptionfactor.orgnih.gov This inhibitory characteristic allows researchers to block caspase activity within living cells, thereby enabling the elucidation of caspase-dependent events in cellular processes. By inhibiting caspases, this compound helps to distinguish between caspase-dependent and caspase-independent cell death mechanisms and to understand the precise roles of these enzymes in various physiological and pathological conditions. For instance, studies have shown that this compound can block TNF-α-induced apoptosis, highlighting its utility in dissecting specific apoptotic pathways. nih.govtranscriptionfactor.orgnih.gov Its pan-caspase inhibitory action means it can inhibit a wide range of caspases, making it a versatile tool for general caspase blockade in research settings. transcriptionfactor.orgnih.gov

Significance of this compound as a Chemical Probe in Apoptosis and Inflammation Research

This compound's significance lies in its widespread application as a chemical probe to investigate cellular processes and identify protein targets related to apoptosis and inflammation. citeab.com Its ability to inhibit caspases has provided critical insights across various research areas:

Apoptosis Research: this compound has been extensively used to study apoptosis. It effectively blocks apoptosis stimulated by various agents, such as TNF-α, with an IC50 of 39 µM in neutrophils. nih.govtranscriptionfactor.orgnih.gov It has also been shown to inhibit genistein-induced apoptosis in p815 cells at a concentration of 50 µM and prevent the release of mitochondrial apoptotic factors. transcriptionfactor.org In studies involving Murine Norovirus (MNV) infection, this compound was instrumental in demonstrating that the presence of the inhibitor alters the mechanism of cell death, indicating a shift from typical apoptosis to another form of cell demise. Furthermore, it has been used to suppress cell death in Huntington's disease models by inhibiting caspase activation.

Inflammation Research: The compound has proven valuable in understanding the interplay between apoptosis and inflammation. For example, in models of ischemia-reperfusion injury, administration of caspase inhibitors like this compound or z-VAD-fmk has been shown to prevent the early onset of both renal apoptosis and subsequent inflammation and tissue injury, suggesting a crucial link between apoptosis and inflammation initiation.

Distinguishing Cellular Pathways: this compound has been utilized to discriminate between different apoptotic pathways, as demonstrated by its ability to block TGF-β-induced apoptosis and αII-spectrin cleavage in WEHI 231 cells, indicating that these events occur via distinct apoptotic mechanisms that this compound can differentiate. nih.gov

Cancer Research: In chronic lymphocytic leukemia (CLL) research, this compound has been employed to investigate drug-induced apoptosis, revealing that while it inhibits phosphatidylserine (B164497) externalization, it does not prevent Bax activation, suggesting that caspase activation is essential for the rapid execution of apoptosis.

The following table summarizes key research findings related to this compound's inhibitory effects:

InhibitorTarget ProcessIC50 / ConcentrationEffectReference
This compoundTNF-α induced apoptosis (neutrophils)39 µMBlocks apoptosis nih.govtranscriptionfactor.orgnih.gov
This compoundGenistein-induced apoptosis (p815 cells)50 µMStops apoptosis transcriptionfactor.org
This compoundHepatocyte apoptosis (bile duct ligation)Not specifiedSignificantly reduces transcriptionfactor.orgnih.gov
This compoundRoot avulsion-induced motor neuron deathNot specifiedLong-term protection transcriptionfactor.org
This compoundCaspase activation (Huntington's disease models)50 µMSuppresses cell death

Properties

Molecular Formula

C12H20FNO5

Molecular Weight

277.2924

Purity

95/98%

Origin of Product

United States

Mechanistic Characterization and Molecular Interactions of Boc E Fmk

Elucidation of Specific Enzymatic Targets for Boc-E-FMK

This compound is primarily known for its inhibitory effects on proteases, particularly caspases and, to some extent, cathepsins. The peptidic backbone of such inhibitors is crucial for conferring substrate specificity and enabling recognition by specific subclasses of human or pathogenic proteases nih.govresearchgate.netnih.gov.

Substrate Specificity and Inhibitory Profile of this compound Against Caspase Isoforms

This compound is characterized as a cell-permeable, irreversible, and broad-spectrum caspase inhibitor invivochem.commedchemexpress.commpbio.comnovusbio.com. Caspases are a family of proteases that play pivotal roles in orchestrating apoptosis, a form of programmed cell death invivochem.commedchemexpress.com.

Studies have demonstrated that this compound effectively inhibits apoptosis induced by various stimuli. For instance, it has been shown to block TNF-α-stimulated apoptosis with an IC50 value of 39 µM invivochem.commedchemexpress.commdpi.com. Furthermore, this compound at a concentration of 50 µM can prevent genistein-induced apoptosis in p815 cells invivochem.commedchemexpress.com. Its inhibitory action also extends to preventing the release of mitochondrial apoptotic factors, a critical step in the apoptotic cascade invivochem.commedchemexpress.com.

While this compound is broadly effective across different caspase isoforms, the precise inhibitory profile can vary depending on the specific caspase and experimental conditions. Peptidyl fluoromethyl ketones, in general, achieve substrate peculiarity by varying the amino acid sequence, with the P1 position (the amino acid residue immediately preceding the electrophilic moiety) being highly sensitive to changes that dictate specificity nih.gov.

Identification and Analysis of Potential Off-Target Enzyme Interactions (e.g., Cathepsins)

Beyond their primary targets, peptidyl fluoromethyl ketones, including this compound, can exhibit interactions with other hydrolytic enzymes, notably cathepsins. Cathepsins are a family of lysosomal cysteine proteases involved in various cellular processes, including protein degradation, immune responses, and viral entry unc.edulongdom.org.

The broader class of PFMKs has been utilized as activity-based probes for important enzymatic targets such as cathepsins nih.gov. Research on other caspase inhibitors from the PFMK family, such as Z-VAD-fmk and Z-DEVD-fmk, has revealed their capacity to inhibit cathepsins (e.g., Cathepsin X and Cathepsin B) in cell-based assays at higher concentrations (100 µM) and in tissue extracts at lower concentrations (1 µM) mdpi.com. For example, Z-DEVD-fmk showed IC50 values of 0.65 µM for Cathepsin X and 1.4 µM for Cathepsin B, while Z-VAD-fmk showed IC50 values of 0.63 µM for Cathepsin X and 0.62 µM for Cathepsin B in tissue extracts mdpi.com. This indicates that the fluoromethyl ketone warhead, while potent against caspases, can also react with the active site cysteines of other cysteine proteases like cathepsins, leading to off-target inhibition.

Kinetic and Biophysical Analysis of this compound Inhibition

The mechanism of inhibition by this compound involves irreversible binding, which distinguishes its kinetic profile from reversible inhibitors.

Determination of Inhibition Type and Kinetic Constants (e.g., Ki, IC50) for this compound

This compound functions as an irreversible inhibitor invivochem.commedchemexpress.commpbio.comnovusbio.com. Unlike reversible inhibitors that establish an equilibrium with their target enzyme, irreversible inhibitors form a stable, often covalent, bond with the enzyme's active site, leading to its permanent inactivation nih.govencyclopedia.pubmdpi.comnih.gov.

For irreversible inhibitors, the traditional equilibrium constants like Ki are less relevant as the reaction does not reach equilibrium. Instead, the specificity constant (kinact/Ki) is the more appropriate potency indicator biorxiv.orglife-science-alliance.orgkobv.de. This constant reflects the rate of enzyme inactivation and the affinity of the inhibitor for the enzyme before covalent modification. The inhibitory reaction of irreversible inhibitors gradually proceeds to complete neutralization of the protein target rather than showing equilibrium kinetics biorxiv.orglife-science-alliance.org. As noted, this compound inhibits TNF-α-induced apoptosis with an IC50 of 39 µM, which represents the concentration required to achieve 50% inhibition under specific assay conditions invivochem.commedchemexpress.commdpi.com.

Irreversible Binding Mechanisms and Formation of Enzyme-Boc-E-FMK Adducts

The irreversible nature of this compound's inhibition stems from the chemical reactivity of its mono-fluoromethyl ketone (m-FMK) moiety. Mono-fluorinated derivatives are known to be irreversible inhibitors, forming a covalent thioether adduct with the target enzyme nih.govencyclopedia.pub.

The mechanism typically involves a nucleophilic attack by a reactive cysteine residue within the enzyme's active site on the electrophilic carbonyl group of the fluoromethyl ketone nih.govencyclopedia.pubresearchgate.netmdpi.combiorxiv.org. This attack can lead to the direct SN2 displacement of the fluoride (B91410) group by the cysteine thiolate, or it may proceed through a two-step mechanism involving the formation of a thioemiketal intermediate, which then rearranges to yield the stable thioether adduct nih.gov. This covalent bond formation results in the irreversible modification and inactivation of the enzyme. For example, a related inhibitor, Ac-DVAD-FMK, has been observed to bind covalently to Caspase-3 via a thioether linkage with the side chain of Cys163 nih.govresearchgate.net. The peptidic scaffold of this compound is crucial for guiding the electrophilic fluoromethyl ketone warhead to the vicinity of the reactive cysteine residue in the enzyme's active site, which is essential for successful inhibition mdpi.com.

Structural Insights into this compound-Enzyme Complexes

Structural studies, often involving co-crystallization of enzyme-inhibitor complexes or molecular modeling, provide critical insights into the precise molecular interactions that underpin the inhibitory mechanism of PFMKs like this compound. These studies reveal how the inhibitor binds to the active site and forms a covalent adduct.

While specific crystal structures of this compound bound to its targets were not directly found in the search results, insights from other fluoromethyl ketone inhibitors provide a general understanding. Fluoromethyl ketone electrophiles are known to covalently react with cysteine residues in the active site of their target enzymes biorxiv.orglife-science-alliance.orgbiorxiv.orgescholarship.org. For instance, a fluoromethyl ketone inhibitor designed for p90 ribosomal S6 kinases (RSKs) was shown to covalently bind to Cys436 in the ATP binding pocket of RSK2's C-terminal kinase domain (CTKD) biorxiv.orglife-science-alliance.orgescholarship.org.

The design of PFMKs often incorporates a substrate-competitive inhibitor scaffold, which ensures that the electrophilic FMK moiety is positioned optimally for reaction with the catalytic nucleophile (e.g., cysteine thiol) within the enzyme's active site mdpi.com. The specificity of these peptidic inhibitors is largely determined by the amino acid sequence of the peptide, which dictates how it is recognized by and fits into the binding pocket of a particular protease subclass nih.govresearchgate.netnih.gov. Covalent substrate mimetics, such as FMK-containing compounds, have been instrumental in characterizing protease active sites structurally biorxiv.org.

Table 1: Key Properties and Inhibitory Data of this compound

Property/ParameterValue/DescriptionCitation(s)
Inhibitor Type Irreversible, Covalent invivochem.commedchemexpress.commpbio.comnovusbio.com
Target Enzymes Broad-spectrum Caspases invivochem.commedchemexpress.commpbio.comnovusbio.com
Off-Target Interactions Cathepsins (e.g., Cathepsin B, Cathepsin L) nih.govmdpi.com
IC50 (TNF-α induced apoptosis) 39 µM invivochem.commedchemexpress.commdpi.com
Mechanism of Binding Covalent thioether adduct formation with active site cysteine nih.govencyclopedia.pubmdpi.combiorxiv.org
Effect on Apoptosis Inhibits mitochondrial apoptotic factor release invivochem.commedchemexpress.com

Cellular and Subcellular Effects of Boc E Fmk

Modulation of Apoptotic Signaling Pathways by Boc-D-FMK

Inhibition of Caspase Activation and Downstream Apoptotic Events by Boc-D-FMK in Various Cell Lines

Boc-D-FMK is a cell-permeable, irreversible pan-caspase inhibitor that effectively blocks apoptosis in a variety of cell lines. medchemexpress.comdsmc.or.kr Its primary mechanism of action involves binding to the catalytic site of caspases, a family of cysteine proteases that are central executioners of apoptosis. By inhibiting caspase activity, Boc-D-FMK prevents the cleavage of essential cellular substrates, thereby halting the apoptotic cascade.

For instance, in p815 mastocytoma cells, Boc-D-FMK was shown to prevent genistein-induced apoptosis. dsmc.or.krnih.gov It achieves this by inhibiting the signaling pathway involving the 14-3-3 protein and the pro-apoptotic protein Bad. dsmc.or.krnih.gov Specifically, Boc-D-FMK prevents the reduction of the 14-3-3 protein level and the subsequent release of Bad. nih.gov In contrast, another commonly used caspase inhibitor, zVAD-fmk, was unable to prevent this specific apoptotic pathway, highlighting a degree of selectivity in the action of Boc-D-FMK. dsmc.or.krnih.gov

Furthermore, studies in activated human peripheral T lymphocytes have demonstrated that Boc-D-FMK can inhibit the cleavage of poly(ADP-ribose) polymerase (PARP) and lamin B, two key substrates of executioner caspases. researchgate.net The cleavage of these proteins is a hallmark of late-stage apoptosis.

Table 1: Effects of Boc-D-FMK on Caspase-Mediated Apoptotic Events

Cell LineApoptotic StimulusKey Effect of Boc-D-FMK
p815 mastocytomaGenisteinPrevents reduction of 14-3-3 protein and release of Bad. dsmc.or.krnih.gov
Activated human peripheral T cellsVarious stimuliInhibits cleavage of PARP and lamin B. researchgate.net
NeutrophilsTNF-αInhibits apoptosis. medchemexpress.comselleckchem.com

This table is based on data for Boc-D-FMK and is provided for illustrative purposes.

Impact on Mitochondrial Permeabilization and Cytochrome c Release in the Presence of Boc-D-FMK

The mitochondrial pathway is a major route for the initiation of apoptosis. A critical event in this pathway is the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.

Confocal microscopy studies have revealed that Boc-D-FMK can inhibit the release of these mitochondrial apoptotic factors. medchemexpress.com By preventing the activation of upstream caspases, Boc-D-FMK indirectly maintains mitochondrial integrity and prevents the release of cytochrome c, a key step in the formation of the apoptosome and the activation of downstream executioner caspases.

Influence of Boc-D-FMK on Inflammatory Processes

While primarily known for its role in apoptosis, the inhibition of specific caspases by compounds like Boc-D-FMK can also impact inflammatory pathways.

Attenuation of Inflammasome Assembly and Activation by Boc-D-FMK

Inflammasomes are multiprotein complexes that play a crucial role in the innate immune system by activating inflammatory caspases, such as caspase-1. nih.govnih.gov Activated caspase-1 is responsible for the processing and secretion of pro-inflammatory cytokines. Given that Boc-D-FMK is a broad-spectrum caspase inhibitor, it has the potential to interfere with the activation of inflammatory caspases and thus attenuate inflammasome activity. However, specific studies detailing the direct effects of Boc-D-FMK on the assembly and activation of different inflammasome complexes are limited in the currently available literature.

Suppression of Pro-Inflammatory Cytokine Processing and Secretion by Boc-D-FMK

The maturation and secretion of key pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18), are dependent on the activity of caspase-1. mdpi.com By inhibiting caspase-1, Boc-D-FMK would be expected to suppress the processing of pro-IL-1β and pro-IL-18 into their active, secreted forms. This would lead to a reduction in the inflammatory response. While this is a logical extension of its known mechanism, direct and detailed experimental evidence focusing specifically on the effect of Boc-D-FMK on pro-inflammatory cytokine processing is not extensively covered in the reviewed literature.

Effects of Boc-D-FMK on Cell Viability and Proliferation in Research Models

The impact of caspase inhibitors on cell viability and proliferation can be complex and context-dependent. While the primary effect of inhibiting apoptosis is to promote cell survival, there can be other consequences.

In some contexts, the inhibition of caspases by compounds like z-VAD-FMK has been shown to suppress T-cell proliferation, an effect that appears to be independent of their caspase-inhibiting properties. nih.gov This suggests that these molecules may have off-target effects or influence non-apoptotic cellular processes.

Advanced Research Methodologies Applied to Boc E Fmk Studies

Proteomic and Interactomic Analysis in Boc-E-FMK Treated Biological Systems

Proteomic and interactomic analyses are indispensable for comprehensively identifying the protein targets, both direct and indirect, of this compound and for elucidating the broader cellular pathways influenced by its inhibitory activity. These methodologies offer a holistic perspective on changes in protein expression and protein-protein interactions within biological systems subjected to treatment with the compound.

Target Identification via Mass Spectrometry: Covalent inhibitors like this compound are particularly well-suited for target identification using mass spectrometry-based proteomics. For instance, a small molecule inhibitor analog can be fluorescently tagged and subsequently coupled to rhodamine-azide through a Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reaction. The resulting fluorescently-tagged target proteins are then affinity purified and identified using mass spectrometry. This sophisticated approach can be adapted to pinpoint proteins that covalently bind to this compound. Mass spectrometry stands as a potent tool for dissecting compound mechanisms of action, facilitating the validation of known targets and the discovery of novel ones.

Quantitative Proteomics (e.g., SILAC): Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry, enable precise comparisons of protein expression levels between this compound treated and untreated samples. This allows for the identification of proteins whose abundance is altered in response to caspase inhibition. For example, SILAC-based proteomics has been successfully employed to identify nuclear proteins that selectively interact with cytotoxic L-RNA sequences, underscoring the reliability of affinity pull-down procedures when combined with quantitative proteomics.

Interactome Analysis: Beyond the identification of individual proteins, interactomic analysis delves into the intricate network of protein-protein associations. Studies have constructed interactomes, often utilizing databases like STRING, to uncover potential functional and regulatory interactions among proteins. Such analyses can reveal how the inhibition of caspases by this compound impacts broader cellular networks, including those governing apoptosis regulation, p53 signaling, and the involvement of mitochondrial membranes. Mass spectrometry analysis of co-immunoprecipitated complexes, such as necrosomes (which involve caspase-8), can identify core components and associated proteins, thereby offering critical insights into the molecular machinery affected by caspase inhibitors like Z-VAD-FMK.

Table 1: Conceptual Example of Proteomic Analysis Findings This table illustrates the type of data that could be generated from proteomic studies, showing changes in protein abundance following treatment.

Protein IDFunction (GO Term)Fold Change (Treated vs. Control)p-valueDetection Method
Protein AApoptosis Regulator↓ 2.5<0.01LC-MS/MS (SILAC)
Protein BMetabolic Enzyme↑ 1.8<0.05LC-MS/MS (SILAC)
Protein CSignaling Molecule↓ 3.1<0.005Affinity Proteomics
Protein DStructural ComponentNo significant change>0.05LC-MS/MS (Label-free)

Live-Cell Imaging and Fluorescent Probes for Tracking this compound Activity

Live-cell imaging techniques, frequently combined with fluorescent probes, facilitate the real-time visualization and tracking of cellular events influenced by this compound activity, particularly the activation of caspases and subsequent apoptotic processes.

Fluorescent F-FMK Probes: F-FMK (fluoromethyl ketone) inhibitors can be designed as fluorescent probes that become fluorescent upon specific caspase cleavage. This characteristic enables real-time imaging, Fluorescence-Activated Cell Sorting (FACS) analysis, or biochemical quantification of caspase activity in intact cells. For example, a quenched fluorescent activity-based probe, selective for caspase-3 activity, emits a fluorescent signal upon covalently modifying its target. The specificity of such probes can be rigorously verified by the addition of pan-caspase inhibitors like Z-VAD-FMK, which effectively extinguishes the fluorescent signal.

NIR Fluorescent Probes: Near-infrared (NIR) absorbing dyes conjugated to peptidyl fluoromethyl ketones, such as IR780-Val-Ala-Glu(OMe)-FMK, have been synthesized for the imaging of caspase-9 in cells undergoing apoptosis. These NIR probes offer distinct advantages for non-invasive optical imaging and have demonstrated efficacy in imaging prostate cancer cells undergoing apoptosis even at low concentrations. The design of these probes typically incorporates a fluorochrome and a cell-permeable fluoromethyl ketone moiety.

FRET-based Assays: Förster Resonance Energy Transfer (FRET) assays are instrumental in detecting protease activities, including those of caspases. Genetically encoded fluorescent sensors can report specific proteolytic activities with both real-time kinetics and spatial resolution. The FRET ratio levels directly correlate with specific proteolytic activity, and these changes can be abrogated by employing specific metacaspase inhibitors like Z-VRPR-fmk. This fundamental principle can be effectively applied to monitor the inhibition of caspase activity by this compound.

Table 2: Conceptual Example of Live-Cell Imaging Data This table illustrates how live-cell imaging data might show the impact of this compound on caspase activity.

Cell LineTreatmentCaspase Activity (Fluorescence Units)Effect of this compound (on treated cells)Imaging Method
JurkatApoptosis Inducer1500Reduced to 200Confocal Microscopy
HT-29Apoptosis Inducer1200Reduced to 150FACS
HeLaApoptosis Inducer + this compound250Inhibition of activityConfocal Microscopy

Gene Expression and Epigenetic Profiling in Response to this compound

Gene expression and epigenetic profiling offer profound insights into the transcriptional and regulatory changes instigated by this compound, thereby illuminating its impact on cellular signaling pathways and long-term cellular fate.

RNA Sequencing (RNA-Seq): RNA-Seq represents a high-throughput methodology for quantifying gene expression. It can be utilized to identify differentially expressed genes (DEGs) in cells or tissues treated with this compound when compared to control samples. This approach provides a comprehensive overview of the transcriptome, revealing pathways that are modulated by caspase inhibition. The integration of RNA-seq with proteomic techniques, such as SILAC-based proteomics, can further facilitate the identification of non-apoptotic pathways affected by compounds like this compound.

Microarray Analysis: Microarray analysis is another well-established technique for profiling gene expression. It has been successfully employed to identify genes that are differentially expressed following exposure to various drugs, including in the context of caspase inhibition. For instance, microarray-based gene expression analysis has identified transcription factors like c-MYC as commonly deregulated molecules, and the pan-caspase inhibitor Z-VAD-FMK has been used to discern the involvement of caspases in specific cell death mechanisms.

Epigenetic Modifications: While direct mentions of this compound in epigenetic profiling are not extensively detailed in the provided search results, studies on gene expression often allude to underlying regulatory mechanisms. Epigenetic profiling techniques, such as Chromatin Immunoprecipitation sequencing (ChIP-seq) for histone modifications or whole-genome bisulfite sequencing for DNA methylation, could be employed to investigate how sustained caspase inhibition by this compound might alter chromatin structure and gene accessibility, consequently impacting gene expression. The broader field of drug mechanism of action studies frequently employs mass spectrometry to identify changes in protein thermal stability, which can be correlated with target engagement and downstream signaling, indirectly touching upon regulatory processes.

Table 3: Conceptual Example of Gene Expression Profiling This table illustrates the type of gene expression changes observed in response to treatment.

Gene SymbolPathwayFold Change (Treated vs. Control)p-valueMethod
Gene XCell Cycle Regulation↓ 3.0<0.001RNA-Seq
Gene YInflammatory Response↑ 2.2<0.01Microarray
Gene ZApoptosis↓ 4.5<0.0001RNA-Seq
Gene WDNA Repair↑ 1.5<0.05Microarray

High-Throughput Screening Platforms Utilizing this compound as a Reagent

High-Throughput Screening (HTS) platforms are pivotal in drug discovery and chemical biology, enabling the rapid evaluation of vast compound libraries. This compound, or similar FMK-based inhibitors, can be effectively utilized as a reagent within such platforms to identify modulators of caspase-dependent pathways or to validate the critical role of caspases in specific cellular phenotypes.

Phenotypic Screening: this compound can be integrated into phenotypic screening assays to identify novel compounds that either mimic or counteract its effects on fundamental cellular processes, such as programmed cell death (apoptosis) or inflammation. By inhibiting caspases, this compound establishes a defined baseline or a specific cellular state, against which the effects of a large array of other compounds can be screened. HTS platforms are capable of evaluating millions of compounds for their modulatory activity on defined cellular targets.

Biochemical and Cell-Based Assays: HTS platforms support a diverse array of assay formats, including biochemical, binding, and cell-based assays, offering a wide range of readouts from straightforward fluorescence to complex high-content imaging. This compound can be strategically incorporated into these assays to:

Validate Caspase Involvement: The inclusion of this compound as a control allows researchers to confirm whether an observed cellular phenotype is indeed caspase-dependent. For instance, in studies aimed at identifying small molecule suppressors of polyglutamine-induced apoptosis, Boc-D-FMK was successfully used to rescue cell death, thereby validating the crucial role of caspases in the observed pathology.

Identify Modulators of Caspase Activity: While this compound itself acts as an inhibitor, other compounds can be screened for their ability to modulate its inhibitory effect or, conversely, to activate caspases in its presence.

Target Identification: HTS can be synergistically combined with other "omics" approaches (e.g., genomics, proteomics) and structural informatics for comprehensive target identification. If this compound is employed as a probe or a reference compound, its known target (caspases) can serve to validate the efficacy and specificity of the screening system.

Automated Platforms: Contemporary HTS systems are characterized by their high degree of automation, capable of processing hundreds of plates per day and screening up to 150,000 compounds per week across various plate formats, including 96, 384, or 1536-well plates. This advanced automation ensures exceptional reproducibility and efficiency in large-scale screening campaigns.

Preclinical in Vivo Investigations of Boc E Fmk

Efficacy of Boc-E-FMK in Murine Models of Inflammatory Diseases

The therapeutic potential of this compound in inflammatory conditions has been explored in various murine models. These studies have primarily focused on its ability to reduce the pathological hallmarks of diseases such as acute pancreatitis-associated lung injury and sepsis.

Reduction of Disease Pathology in Experimental Models by this compound (e.g., Acute Pancreatitis-associated Lung Injury)

Acute pancreatitis is a severe inflammatory condition that can lead to systemic complications, including acute lung injury (ALI), a major cause of mortality. While direct in vivo evidence for this compound in acute pancreatitis-associated lung injury is limited, the known mechanisms of lung injury in this context, which involve the activation of inflammatory cells and apoptotic pathways, suggest a potential therapeutic role for caspase inhibitors. Studies on similar caspase inhibitors have shown positive effects in models of severe acute pancreatitis with lung injury. For instance, the pan-caspase inhibitor Z-VAD-FMK has demonstrated a beneficial impact on lung injury in rat models of severe acute pancreatitis. This suggests that by inhibiting caspases, compounds like this compound could potentially ameliorate the severity of acute pancreatitis-associated lung injury by reducing inflammation and apoptosis in the lung tissue.

Amelioration of Sepsis and Acute Organ Injury in Animal Models by this compound

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. The pathophysiology of sepsis involves a complex interplay of inflammation and apoptosis, making caspase inhibitors a logical therapeutic target. Preclinical studies using various animal models of sepsis have been instrumental in understanding the disease and evaluating potential treatments. While specific in vivo data on this compound in sepsis models is not extensively documented in the available literature, the closely related broad-spectrum caspase inhibitor, Boc-D-FMK, has been shown to improve survival rates in rats following an endotoxin challenge, a model that mimics certain aspects of sepsis. This suggests that this compound, by virtue of its caspase-inhibiting properties, could potentially mitigate the organ damage associated with sepsis by preventing apoptosis in vital organs.

Neuroprotective and Cardioprotective Effects of this compound in Preclinical Models

The ability of this compound to protect against ischemic cell death has been investigated in preclinical models of brain and heart injury. These studies highlight the compound's potential to prevent or reduce tissue damage following ischemic events.

Prevention of Ischemic Brain Damage by this compound

Mitigation of Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (I/R) injury is a significant clinical problem that occurs when blood flow is restored to the heart after a period of ischemia, paradoxically leading to further tissue damage. Apoptosis is a key contributor to cardiomyocyte death in I/R injury. A study investigating the cardioprotective efficacy of the closely related compound bocaspartyl-(OMe)-fluoromethylketone (BocD.fmk) in a rat in vivo model of ischemia and reperfusion demonstrated a significant reduction in myocardial infarct size when the inhibitor was administered before the onset of ischemia nih.gov. This finding suggests that caspase inhibition can be a viable strategy for mitigating myocardial I/R injury.

Compound Animal Model Ischemia Duration Reperfusion Duration Key Finding
Bocaspartyl-(OMe)-fluoromethylketone (BocD.fmk)Rat45 minutes180 minutesCardioprotective when administered before ischemia nih.gov

Impact of this compound on Immune Cell Function in Animal Models

The immunomodulatory effects of this compound and related caspase inhibitors have been a subject of investigation, particularly concerning their influence on the function of key immune cells such as T-cells, macrophages, and neutrophils.

In vitro studies have provided some initial insights into the effects of caspase inhibitors on T-cell function. For instance, the broad-spectrum caspase inhibitor Boc-D-FMK was found to have no effect on caspase-3 processing during T-cell activation, suggesting a nuanced role in T-cell biology nih.gov. In contrast, other caspase inhibitors like z-VAD-FMK have been shown to be immunosuppressive by inhibiting human T-cell proliferation in vitro nih.govnih.govsigmaaldrich.comle.ac.uk. This inhibition appears to be mediated through the induction of oxidative stress nih.govsigmaaldrich.com. While these in vitro findings are informative, in vivo studies are necessary to fully understand the impact of this compound on T-cell function within a complex biological system.

The role of caspase inhibitors on macrophage function in vivo is also an area of active research. One study demonstrated that the pan-caspase inhibitor zVAD-FMK can alleviate endotoxic shock in mice by inducing macrophage necroptosis and promoting the accumulation of myeloid-derived suppressor cells (MDSCs), which in turn inhibit macrophage activation nih.gov. This suggests that caspase inhibitors can modulate macrophage responses during severe inflammation.

Neutrophils are critical first responders in the innate immune system, and their function can be influenced by apoptotic pathways. While direct in vivo data on the effects of this compound on neutrophil function is limited, the broader context of caspase inhibition suggests potential modulatory effects on neutrophil lifespan and inflammatory responses. Further in vivo research is required to specifically delineate the impact of this compound on the function of these and other immune cells in various disease models.

Synthetic Strategies and Chemical Biology Probes Derived from Boc E Fmk

Rational Design and Synthesis of Boc-E-FMK Analogs for Improved Potency and Selectivity

The rational design of this compound analogs is guided by an understanding of the structure and substrate specificity of the target enzymes. The primary goal is to create molecules that exhibit enhanced binding affinity and specificity for a particular enzyme, thereby minimizing off-target effects and increasing their efficacy as research tools or potential therapeutic agents.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in the iterative process of inhibitor design. For caspase inhibitors, these studies have revealed key structural features that govern their interaction with the enzyme's active site. The P1 residue, which is glutamic acid in this compound, is a primary determinant of specificity, fitting into the S1 pocket of the caspase. The deep, highly basic S1 pocket of caspases is well-suited to accommodate an aspartate or glutamate side chain. nih.gov

Modifications to the peptide backbone, the protecting group, and the reactive FMK group can all influence the inhibitor's properties. For instance, extending the peptide sequence from a single amino acid to di- or tripeptides can enhance selectivity by engaging additional subsites (S2, S3, etc.) on the enzyme surface. The nature of the amino acids at these P2 and P3 positions can be varied to optimize interactions and achieve selectivity for specific caspases.

While specific SAR studies focused solely on a broad range of this compound analogs are not extensively detailed in publicly available literature, the principles are derived from broader studies on peptidyl fluoromethylketones. For example, research on dipeptidyl aspartyl m-FMKs has shown that the identity of the P2 amino acid significantly impacts selectivity among different caspases.

Compound ClassificationKey Structural FeatureImpact on Activity/Selectivity
Monopeptidic m-FMKsSingle amino acid (e.g., Asp or Glu)Broad-spectrum caspase inhibition
Dipeptidyl m-FMKsTwo amino acid recognition sequenceP2 residue influences selectivity for specific caspases
Tripeptidyl m-FMKsThree amino acid recognition sequenceFurther refinement of selectivity by engaging more subsites

Development of Biotinylated or Click Chemistry Compatible this compound Probes

To facilitate the identification and isolation of enzyme targets, this compound can be functionalized with reporter tags such as biotin or handles for click chemistry. These probes, often termed activity-based probes (ABPs), form a covalent bond with the active site of the target enzyme, allowing for its subsequent detection and analysis.

Biotinylated Probes: The synthesis of biotinylated caspase inhibitors often involves attaching biotin via a linker arm to the inhibitor scaffold. These probes have been instrumental in affinity purification and identification of active caspases from complex biological samples. The general structure of such a probe consists of the this compound core for enzyme recognition and covalent modification, a linker to provide spatial separation, and a biotin tag for affinity capture.

Click Chemistry Compatible Probes: The advent of click chemistry, a set of highly efficient and specific reactions, has provided a powerful tool for bioconjugation. This compound analogs can be synthesized with a terminal alkyne or azide group. This allows for the subsequent attachment of a wide variety of reporter molecules, including fluorophores or biotin, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This modular approach offers greater flexibility in probe design and application.

Probe TypeReporter/HandleApplication
Biotinylated ProbeBiotinAffinity purification, target identification
Click Chemistry ProbeAlkyne or AzideModular attachment of various reporter tags

Generation of Fluorescent this compound Variants for Enzyme Activity Monitoring

Fluorescently labeled this compound analogs are invaluable tools for visualizing enzyme activity in real-time within cells, tissues, and even whole organisms. These probes typically consist of the this compound recognition and reactive elements conjugated to a fluorophore. Upon binding and covalent modification of the target enzyme, the fluorophore becomes localized at the site of enzyme activity, enabling its detection by fluorescence microscopy or other imaging techniques.

The design of such probes involves selecting a fluorophore with suitable photophysical properties (e.g., excitation and emission wavelengths, quantum yield, and photostability) and a linker that does not interfere with the inhibitor's binding to the enzyme. The development of fluorescent probes has enabled researchers to monitor the kinetics of enzyme activation and inhibition in response to various stimuli.

Strategies for Enhancing Intracellular Delivery and Bioavailability of this compound

A significant challenge in the application of peptide-based inhibitors like this compound is their often-limited cell permeability and poor bioavailability. Several strategies have been developed to overcome these limitations and improve their intracellular delivery.

One common approach is to modify the peptide backbone to increase its lipophilicity and reduce its susceptibility to degradation. This can include N-methylation of the amide bonds, which can improve membrane permeability by reducing the number of hydrogen bond donors. prismbiolab.commdpi.com However, such modifications must be carefully considered as they can also impact the inhibitor's binding affinity. prismbiolab.com

Another strategy involves the use of cell-penetrating peptides (CPPs). These are short peptides that can traverse the cell membrane and can be conjugated to cargo molecules like this compound to facilitate their entry into the cell.

Furthermore, formulation strategies can be employed to enhance bioavailability. This can include encapsulation of the inhibitor in liposomes or nanoparticles, which can protect it from degradation and facilitate its uptake by cells.

StrategyMechanismPotential Advantage
N-methylationReduces hydrogen bond donors, increases lipophilicityImproved membrane permeability
Conjugation to CPPsUtilizes the cell-penetrating ability of the CPPEnhanced intracellular delivery
EncapsulationProtects the inhibitor from degradationIncreased stability and cellular uptake

Computational and Theoretical Studies on Boc E Fmk

In Silico Prediction of Boc-E-FMK Binding Affinities and Molecular Dynamics

In silico methods, such as molecular docking and molecular dynamics simulations, are widely used to predict the binding affinities of small molecules to target proteins and to study the dynamic behavior of these interactions. jscimedcentral.com While specific detailed studies focusing solely on the in silico prediction of this compound's binding affinity and extensive molecular dynamics simulations were not prominently found in the search results, the principles and techniques applied to similar caspase inhibitors and related systems are directly relevant.

Molecular docking is a computational technique that predicts the preferred orientation (binding pose) of a ligand (like this compound) within a protein's binding site and estimates the binding strength. nih.gov This is typically done by evaluating various possible poses and scoring them based on how well they fit and interact with the protein's active site. nih.gov For caspase inhibitors, the target is typically the active site cysteine residue, as FMK derivatives are known to form a covalent bond with this residue, leading to irreversible inhibition. mdpi.compnas.org Studies on other caspase inhibitors, such as Z-VAD-FMK, have utilized docking to explore binding modes and interactions with caspase active sites. mdpi.comresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein. scielo.brnih.govpsu.edu These simulations can reveal the stability of the binding pose, the nature of interactions, and conformational changes that occur upon binding. researchgate.netscielo.brnih.govaging-us.com MD simulations are often used to refine docking results and to calculate more accurate binding free energies using methods like MM-GBSA (Molecular Mechanics-Generalized Born Surface Area). nih.govmdpi.com The application of MD simulations to study caspase activation and inhibitor binding mechanisms has been demonstrated for other caspases. nih.gov

While direct computational studies on this compound's binding to specific caspases were not detailed in the search results, the compound's known function as an irreversible pan-caspase inhibitor suggests that in silico studies would likely involve docking to the active sites of various caspases (e.g., caspase-3, -7, -8, -9) and simulating the formation of the covalent adduct with the active site cysteine. mdpi.compnas.org The binding affinity prediction would aim to quantify the strength of this irreversible interaction.

Cheminformatics Analysis of this compound and Related Caspase Inhibitors

Cheminformatics involves the use of computational and informational techniques to analyze chemical data. For this compound and related caspase inhibitors, cheminformatics analysis can provide insights into their structural properties, chemical space, and relationships between structure and activity.

Analysis of the chemical structure of this compound reveals key features: a tert-butyloxycarbonyl (Boc) protecting group, an aspartic acid residue (with a methyl ester on the side chain), and a fluoromethyl ketone (FMK) warhead. biomol.comcaymanchem.com These features are common among peptidyl caspase inhibitors. mdpi.com Cheminformatics tools can be used to calculate various molecular descriptors for this compound and a library of related caspase inhibitors. These descriptors can include physicochemical properties (e.g., molecular weight, logP, hydrogen bond donors/acceptors), structural fingerprints, and topological indices. invivochem.comnih.gov

Comparing the descriptors of this compound with those of other known caspase inhibitors, such as Z-VAD-FMK or Boc-A-FMK, can help understand structural similarities and differences that might contribute to their inhibitory profiles. mdpi.comsci-hub.boxreading.ac.uk For instance, the peptide sequence preceding the FMK group (Asp(OMe) in this compound) plays a crucial role in determining the specificity towards different caspases. mdpi.com Cheminformatics can aid in analyzing the diversity of peptide sequences and warheads in caspase inhibitor libraries.

Furthermore, cheminformatics techniques like structural clustering and similarity searching can identify novel potential caspase inhibitors based on the structural features of this compound and other known inhibitors. This involves comparing the molecular fingerprints or shapes of compounds in large databases to find molecules with similar characteristics that might exhibit similar biological activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the chemical structure of compounds with their biological activity. youtube.comnih.gov For this compound and its analogs, QSAR can help identify the structural features that are important for caspase inhibition and guide the design of more potent or selective inhibitors. scielo.brresearchgate.net

QSAR models are typically developed using a dataset of compounds with known structures and measured biological activities (e.g., IC50 values against specific caspases). youtube.combmj.com Molecular descriptors, calculated through cheminformatics methods, are used as independent variables, while the biological activity is the dependent variable. youtube.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that can predict the activity of new compounds based on their structure. researchgate.netbmj.comacs.org

For this compound scaffolds, QSAR studies would likely focus on variations in the Boc group, the amino acid residue(s) at the P1, P2, etc., positions, and modifications to the FMK warhead. mdpi.com By correlating structural variations with inhibitory potency against different caspases, QSAR models can reveal preferred substituents or structural motifs that enhance activity or selectivity. mdpi.comscielo.br For example, studies on dipeptidyl aspartyl FMKs have explored the impact of the P2 amino acid on caspase selectivity using SAR approaches, which are foundational to QSAR. mdpi.com

Three-dimensional QSAR methods, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), can provide spatial information about the structural requirements for activity by analyzing the steric and electrostatic fields around the molecules. scielo.brresearchgate.netacs.org These methods can generate contour maps that highlight regions where specific molecular properties are favored or disfavored for activity, offering valuable insights for rational drug design. scielo.brresearchgate.net

While specific published QSAR models directly developed for a series of this compound analogs were not extensively detailed in the search results, the principles of QSAR have been successfully applied to various classes of caspase inhibitors and related proteases, indicating their applicability to this compound scaffolds. scielo.brresearchgate.net

Future Directions and Emerging Research Avenues for Boc E Fmk

Exploration of Novel Disease Applications Beyond Apoptosis and Inflammation

While Boc-E-FMK is well-established as a cell-permeable, irreversible, and broad-spectrum caspase inhibitor, primarily recognized for blocking TNF-induced apoptosis and its role in inflammatory responses, its therapeutic potential extends beyond these initial characterizations. uni.lu Dysregulation of caspase-mediated processes is implicated in a diverse array of pathologies, including neurological disorders, metabolic diseases, and various forms of cancer. tocris.com

Future research is poised to investigate this compound's efficacy in disease models where other forms of programmed cell death, such as necroptosis and pyroptosis, play significant roles. Studies with other broad-spectrum caspase inhibitors, like z-VAD-FMK, have shown their involvement in modulating necroptosis, a regulated form of necrosis, particularly when apoptosis is inhibited. citeab.comcephamls.com Similarly, pyroptosis, an inflammatory form of programmed cell death characterized by inflammasome activation and cytokine release, is a growing area of interest where caspase inhibitors might exert influence. Although this compound itself did not eliminate cytotoxicity in cuproptosis, a recently identified copper-dependent cell death, this distinction helps delineate its specific targets and guides future research into conditions where it might or might not be effective.

Specific instances where this compound has shown promise include significantly reducing hepatocyte apoptosis and potentially increasing survival in bile duct-ligated rats, as well as providing long-term protection to motor neurons from root avulsion-induced death. uni.lu These findings suggest broader neuroprotective and organ-protective applications that warrant further investigation. The exploration of this compound in these novel contexts aims to identify new therapeutic targets and strategies, moving beyond its conventional roles.

Table 1: Potential Novel Disease Applications for this compound

Disease AreaRationale for ExplorationObserved/Analogous Effects (if any)
Neurodegenerative DiseasesCaspase dysregulation is linked to neuronal death.Neuroprotective effects in rat hippocampus (analogous to z-DEVD-FMK). Protection of motor neurons from root avulsion-induced death. uni.lu
Metabolic DiseasesCaspase involvement in cellular dysfunction and inflammation.General implication of caspase inhibitors in metabolic diseases. tocris.com
Specific CancersModulation of cell death pathways to overcome resistance to conventional therapies.Potential to modulate necroptosis or pyroptosis when apoptosis is inhibited. cephamls.com
Other Programmed Cell Deaths (e.g., Pyroptosis, Necroptosis)Understanding interplay and potential modulation of these inflammatory cell death pathways.Z-VAD-FMK (a pan-caspase inhibitor) used in studies of necroptosis and pyroptosis. citeab.comcephamls.com

Investigation of Resistance Mechanisms to this compound Inhibition

As with many therapeutic agents, the potential for cells or disease states to develop resistance to this compound's inhibitory effects is a critical area for future investigation. Resistance mechanisms often involve the upregulation of anti-apoptotic proteins, such as members of the Bcl-2 family (Bcl-2, Bcl-xL, and Mcl-1), which can counteract the pro-apoptotic signals that caspase inhibition aims to prevent. Understanding these compensatory mechanisms is crucial for developing more effective treatment strategies.

Furthermore, cells exhibit plasticity in their cell death pathways. When apoptosis is inhibited by compounds like this compound, cells may activate alternative programmed cell death pathways, such as necroptosis, as a compensatory mechanism. This "switching" of cell death pathways represents a significant form of resistance to apoptosis inhibition. Research into how cells circumvent caspase inhibition by activating these alternative pathways will be vital for designing combination therapies that target multiple death pathways simultaneously, thereby overcoming or preventing resistance. Such studies could involve identifying specific molecular markers or signaling cascades that are upregulated in response to this compound treatment, leading to the development of strategies to circumvent these resistance mechanisms.

Development of Advanced Delivery Systems for Targeted this compound Application

To maximize the therapeutic efficacy of this compound and minimize potential off-target effects, the development of advanced and targeted delivery systems is a significant future direction. Traditional delivery methods often face challenges such as drug degradation, insufficient delivery efficiency, and difficulty in achieving tissue-specific targeting.

Nanocarrier systems, including liposomes and polymeric nanoparticles, offer promising solutions for improving the stability, solubility, bioavailability, and targeted delivery of therapeutic compounds. These systems can encapsulate drugs, protect them from degradation, prolong their circulation time, and facilitate their uptake by target cells or tissues. For instance, P-selectin-conjugated liposomes have been successfully used to deliver the apoptosis inhibitor z-DEVD to dying cells in liver injury models, demonstrating a significant enhancement in delivery efficiency and a reduction in the required dose. This success with a similar caspase inhibitor highlights the potential for applying such strategies to this compound.

Future research will focus on designing this compound-loaded nanocarriers with specific surface modifications (e.g., ligands, antibodies) to achieve precise targeting to diseased cells or organs, such as cancer cells, inflamed regions, or specific tissues like the liver or brain. Overcoming biological barriers, such as the blood-brain barrier, through optimized nanocarrier design (e.g., using polymeric polylactic acid–glycolic acid-based nanoparticles) is another critical area of development. These advancements aim to enhance therapeutic outcomes while simultaneously reducing systemic toxicity and adverse effects.

Table 2: Advanced Delivery System Approaches for this compound

Delivery System TypeAdvantagesMechanism of ActionPotential for this compound
LiposomesHigh biocompatibility, biodegradability, increased stability, low toxicity, targeted delivery.Encapsulate drugs within lipid bilayers, can be surface-modified for targeting.Targeted delivery to specific cell types (e.g., dying cells via P-selectin conjugation, as shown for z-DEVD).
Polymeric NanoparticlesHigh payload capacity, stability, prolonged circulation time, improved permeability.Utilize versatile polymer structures to encapsulate and release drugs.Overcoming biological barriers (e.g., blood-brain barrier). Enhancing cellular uptake.
Antibody-Drug Conjugates (ADCs)Highly specific targeting to cells expressing particular antigens.Antibody directs the drug to target cells, minimizing off-target effects.Precise delivery to cancer cells or specific immune cells.
ExosomesNaturally derived, biocompatible, low immunogenicity, inherent targeting properties.Cell-derived vesicles that can carry therapeutic cargo.Efficient delivery to specific cell types or organs.

Integration of this compound Studies with Systems Biology and Network Pharmacology

The complexity of biological systems and disease pathogenesis necessitates a holistic approach to understanding drug action. Integrating this compound studies with systems biology and network pharmacology represents a crucial future direction. Network pharmacology, a "next-generation drug development model," uses systems biology and computational technology to construct "disease–gene–target–drug" interaction networks. This approach allows for a systematic analysis of a drug's impact on complex disease networks, moving beyond the traditional "one disease, one target, one drug" paradigm.

For this compound, this integration can provide profound insights:

Multi-target and Pathway Elucidation: Network pharmacology can help map this compound's interactions with multiple biological targets and pathways beyond its primary caspase inhibition. This can uncover unforeseen effects and potential off-targets, as well as identify novel therapeutic targets or synergistic drug combinations.

Understanding Disease Networks: By analyzing how this compound perturbs specific nodes or pathways within disease-associated networks, researchers can gain a more comprehensive understanding of its therapeutic mechanisms and predict its broader physiological impact.

Identification of Resistance Pathways: Systems biology approaches, combined with omics data (genomics, proteomics, metabolomics), can help identify the complex molecular changes that lead to resistance against this compound, guiding the development of strategies to overcome it.

Biomarker Discovery: This integrated approach can also facilitate the discovery of biomarkers that predict patient response to this compound or indicate the emergence of resistance, paving the way for personalized medicine.

By leveraging computational modeling, high-throughput screening data, and experimental validation, the integration of this compound studies with systems biology and network pharmacology will provide a more comprehensive and predictive framework for its future development and application.

Conclusion

Recapitulation of Key Contributions of Boc-E-FMK to Fundamental Biomedical Sciences

This compound, often referred to as Boc-Asp(OMe)-FMK or Boc-D-FMK, is a widely utilized chemical probe in fundamental biomedical research, primarily recognized for its role as a cell-permeable, irreversible inhibitor of caspases. invivochem.commpbio.comrndsystems.combpsbioscience.commdpi.com Caspases are a family of cysteine-dependent aspartate-directed endoproteases critical for maintaining cellular homeostasis and are fundamentally important in programmed cell death processes, including apoptosis, pyroptosis, and necroptosis, as well as inflammatory pathways. mdpi.comsci-hub.box By inhibiting the activity of these proteases, this compound has served as an indispensable tool for researchers to dissect the complex mechanisms underlying these cellular events.

Its key contribution lies in enabling the study of apoptosis by blocking caspase activity. invivochem.commpbio.comrndsystems.commdpi.com This allows researchers to determine the extent to which caspase activation is involved in various cell death pathways triggered by different stimuli. For instance, studies have utilized this compound to demonstrate that caspase activity is required for commitment to Fas-mediated apoptosis in certain cell lines. embopress.org It has also been employed to explore the role of apoptosis in the development and progression of various diseases, including cancer, neurodegenerative conditions, and immune system disorders. By preventing cell death via apoptosis, this compound helps to elucidate the consequences of inhibiting this pathway in different biological contexts.

Furthermore, this compound has been instrumental in discriminating between different apoptotic pathways. mdpi.com Research has shown its ability to block TGF-β-induced apoptosis and αII-spectrin cleavage, suggesting that these events occur through distinct apoptotic pathways that this compound can help differentiate. mdpi.com Its application has also provided insights into the relationship between caspase activity and other cellular processes, such as the release of mitochondrial apoptotic factors. invivochem.com

The utility of this compound extends to investigating specific caspase subfamilies and their roles. While often described as a broad-spectrum caspase inhibitor, studies involving FMK derivatives have explored the impact of modifications on selectivity towards different caspases. mdpi.com This highlights how compounds like this compound, as foundational structures, contribute to the development of more specific probes for understanding the nuances of caspase function.

Investigating the necessity of caspase activity in various cell death pathways.

Studying the role of apoptosis in health and disease models.

Dissecting and differentiating between distinct apoptotic signaling cascades.

Providing a basis for understanding the impact of protease inhibition on cellular outcomes.

Outlook on the Continued Utility of this compound as a Research Tool and Inspirator for Drug Discovery

Despite the emergence of more selective inhibitors, this compound is expected to maintain its utility as a fundamental research tool due to its established efficacy as a broad-spectrum caspase inhibitor and its cell permeability. invivochem.commpbio.comrndsystems.commdpi.com Its ability to inhibit a range of caspases makes it valuable for initial investigations into whether caspase activity, in general, is involved in a particular biological process. This provides a foundational understanding before employing more specific inhibitors to identify the exact caspases involved.

As a research tool, this compound can continue to be used in various experimental settings, including in vitro cell culture studies and potentially in animal models, to explore the consequences of pan-caspase inhibition on cellular fate and tissue responses. invivochem.commdpi.comcedarlanelabs.com Its application in conjunction with other research techniques, such as microscopy to observe cellular changes or biochemical assays to measure protein cleavage, remains relevant for mechanistic studies. invivochem.com

Moreover, this compound and other peptidyl FMKs serve as significant inspirators for drug discovery, particularly in the development of covalent protease inhibitors. nih.govmdpi.com The fluoromethyl ketone (FMK) warhead is a well-established electrophile used in the design of covalent inhibitors with minimal off-target effects. mdpi.com The success of FMK-containing compounds in inhibiting proteases involved in various diseases, such as rheumatoid arthritis and potentially viral infections by targeting viral proteases, underscores their therapeutic potential. mdpi.com

While this compound itself is primarily a research reagent and not a therapeutic agent, its structure and mechanism of action have informed the design of more drug-like molecules. The understanding gained from studying the interaction of this compound with caspases has contributed to the broader field of protease inhibitor development. This includes the design of inhibitors targeting other cysteine proteases involved in different pathological conditions. rndsystems.com

The ongoing research into the roles of caspases and other proteases in diverse biological processes, from cell death and inflammation to viral replication and cancer progression, ensures a continued need for tools like this compound. mdpi.commdpi.com Its use in probing these pathways can uncover potential therapeutic targets and guide the rational design of novel inhibitors. The lessons learned from the specificity and activity of this compound and its analogs directly contribute to the knowledge base used in the challenging but critical process of discovering and developing new drugs that modulate protease activity for therapeutic benefit. mdpi.commdpi-res.com

Q & A

Basic Research Questions

Q. How to determine the optimal concentration of Boc-E-FMK for apoptosis inhibition in in vitro models?

  • Methodological Answer : Use dose-response curves to establish efficacy and toxicity thresholds. Start with a range of 10–100 µM, as typical for caspase inhibitors . Validate via flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays. Include negative controls (untreated cells) and positive controls (e.g., staurosporine-induced apoptosis) to ensure reproducibility .

Q. What are the standard protocols for detecting this compound’s cellular uptake and stability?

  • Methodological Answer : Employ fluorescent labeling (e.g., FITC conjugation) and HPLC-MS for quantification. Monitor stability in cell culture media (e.g., DMEM with 10% FBS) over 24–72 hours. Include protease-deficient controls to confirm inhibitor integrity .

Q. How to select appropriate in vivo models for studying this compound’s pharmacokinetics?

  • Methodological Answer : Prioritize murine models for initial PK/PD studies due to established protocols. Measure plasma half-life via serial blood sampling and tissue distribution using radiolabeled this compound. Adjust dosages based on body surface area scaling from in vitro data .

Advanced Research Questions

Q. How to resolve contradictory results in this compound’s caspase-8 vs. caspase-9 specificity across studies?

  • Methodological Answer : Perform comparative assays under standardized conditions (pH, temperature, ATP levels). Use recombinant caspases to isolate enzyme-inhibitor interactions. Apply statistical frameworks like Bayesian analysis to weigh evidence from conflicting datasets .

Q. What experimental designs validate this compound’s off-target effects in transcriptomic or proteomic screens?

  • Methodological Answer : Combine RNA-seq and SILAC-based proteomics to identify non-apoptotic pathways affected. Use CRISPR-Cas9 knockout models (e.g., caspase-3−/− cells) to distinguish direct vs. indirect effects. Validate hits via orthogonal methods (e.g., Western blot, functional enrichment analysis) .

Q. How to integrate this compound data with multi-omics datasets for systems-level apoptosis modeling?

  • Methodological Answer : Apply network pharmacology tools (e.g., Cytoscape, STRING) to map inhibitor interactions. Use kinetic modeling (e.g., ordinary differential equations) to simulate caspase activation cascades. Cross-reference with public databases (e.g., ChEMBL, PubChem) for structure-activity relationships .

Q. What strategies mitigate this compound’s limited blood-brain barrier penetration in neuroprotection studies?

  • Methodological Answer : Modify formulation via nanoparticle encapsulation (e.g., PLGA NPs) or prodrug derivatization. Assess BBB traversal using in vitro models (e.g., hCMEC/D3 monolayers) and in vivo imaging (e.g., two-photon microscopy) .

Methodological Frameworks and Best Practices

  • PICO Framework : Define Population (cell type/organism), Intervention (this compound concentration), Comparison (positive/negative controls), and Outcome (apoptosis inhibition rate) to structure hypotheses .
  • Data Contradiction Analysis : Apply triangulation by cross-validating results with orthogonal assays (e.g., TUNEL assay vs. caspase activity) and meta-analyses of published datasets .
  • Ethical and Reproducibility Standards : Adhere to ARRIVE guidelines for in vivo studies and FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.